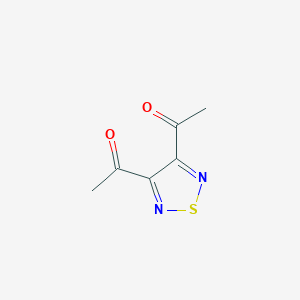![molecular formula C11H18N2O3 B15212954 2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-50-5](/img/structure/B15212954.png)
2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are often applied to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen as the terminal oxidant in the presence of palladium catalysts.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using various electrophiles.
Common Reagents and Conditions
Oxidation: Palladium acetate (Pd(OAc)2) and oxygen.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield alkenylated derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antipsychotic properties.
Medicine: Investigated for its potential use in drug design and development due to its bioactive properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to undergo C-H activation, which facilitates its functionalization and incorporation into various bioactive molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound that shares a similar core structure.
Pyrido[1,2-a]pyrimidin-4-ones: A broader class of compounds with diverse biological activities.
Uniqueness
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological properties
Properties
CAS No. |
61316-50-5 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-methyl-4-oxo-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H18N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h7,9,11-12H,3-6H2,1-2H3 |
InChI Key |
IHJKEXKQZOVXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N2CCCC(C2N1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


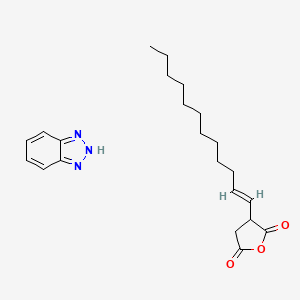
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
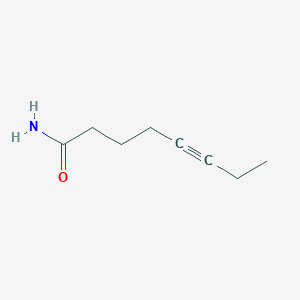
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
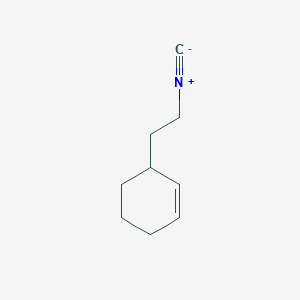
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

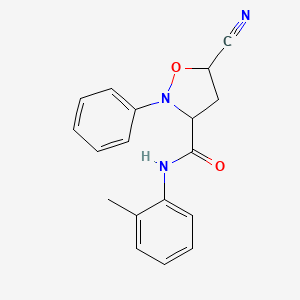
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)

